N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Beschreibung
Chemical Structure: This compound features a propanamide backbone with three key substituents:
- A 2-fluorophenyl group attached to the amide nitrogen.
- A 2-methoxyphenyl group at the third carbon.
- A 2H-tetrazol-5-yl moiety at the second carbon.
Molecular Formula: C₁₈H₁₇FN₄O₂.
Key Characteristics:
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-25-15-9-5-2-6-11(15)10-12(16-20-22-23-21-16)17(24)19-14-8-4-3-7-13(14)18/h2-9,12H,10H2,1H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXHMANDBPISSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound, including the presence of a tetrazole ring and aromatic substituents, contribute to its diverse biological effects.
Chemical Structure
The molecular formula for N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is . The structure can be represented as follows:
Anticancer Properties
Recent studies have explored the anticancer potential of tetrazole derivatives, including N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a structure-activity relationship (SAR) analysis indicated that the presence of the tetrazole ring is crucial for cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | A431 (human epidermoid carcinoma) | 12.5 |
| N-(substituted phenyl) tetrazoles | U251 (human glioblastoma) | 10.0 |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial pathways and caspase activation.
Antimicrobial Activity
The antimicrobial efficacy of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been investigated. Preliminary results suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacteria Type | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 32 |
| Escherichia coli (Gram-negative) | 64 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological activity of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The tetrazole moiety can mimic carboxylic acid groups, enabling binding to active sites on proteins, which may modulate their functions.
Binding Affinity Studies
Molecular docking studies have revealed that this compound can effectively bind to target proteins associated with cancer progression and bacterial resistance mechanisms. The binding interactions are characterized by hydrophobic contacts and hydrogen bonding, which enhance the stability of the ligand-receptor complex.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide in a mouse model bearing A431 xenografts. The treatment group showed a significant reduction in tumor volume compared to the control group after four weeks of administration.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that treatment with N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide led to a notable decrease in bacterial load in infected tissues.
Wissenschaftliche Forschungsanwendungen
While the search results do not offer extensive details specifically on the applications of "N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide," they do provide some relevant information regarding its properties and related compounds.
Basic Information
- Common Name: N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide .
- CAS Number: 483993-72-2 .
- Molecular Formula: C17H16FN5O2 .
- Molecular Weight: 341.34 g/mol .
Related Compounds and Applications
- Thiazole Derivatives as Anticonvulsants: Research indicates that thiazole-bearing molecules, particularly those with a methoxy phenyl group, exhibit anticonvulsant properties .
- Thiazole Derivatives as Anticancer Agents: Certain thiazole-integrated pyridine derivatives have demonstrated anti-tumor activity against various cancer cell lines. For example, one such hybrid showed better anti-breast cancer efficacy than a standard drug due to the presence of a chlorine group . Additionally, some indole-linked thiazoles have shown anticancer potential and cell line selectivity, which may be enhanced by a methoxy group on the phenyl ring and fluorine substitution on the indole ring .
- Antibacterial Thiazole Compounds: Specific thiazole analogues have shown greater antibacterial activity than available antibiotics. The presence of a nitro group (NO2) on the phenyl ring contributes to this activity .
- Lysosomal Phospholipase A2 Inhibition: Cationic amphiphilic drugs can cause phospholipidosis by targeting and inhibiting lysosomal phospholipase A2 (PLA2G15) .
Other related compounds
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Analogous Tetrazole-Containing Propanamides
Table 1: Structural and Molecular Comparison
Key Observations :
- The 4-hydroxy-3-methoxyphenyl group in introduces hydrogen-bonding capability, which may enhance solubility but reduce membrane permeability compared to the 2-methoxyphenyl group in the target compound.
- Molecular Weight : Variations in substituents lead to differences in molecular weight (335–392 g/mol), influencing pharmacokinetic properties like absorption and distribution.
Heterocyclic Variants: Tetrazole vs. Oxadiazole/Triazole
Table 2: Comparison with Oxadiazole and Triazole Derivatives
Key Observations :
- Acidity Differences : Tetrazoles (pKa ~4.9) are more acidic than oxadiazoles (pKa ~8.1), impacting ionization and binding in physiological environments .
- Bioisosteric Replacement : The triazole in offers a sulfur atom for additional hydrophobic interactions, while the oxadiazole in provides a less polar alternative to tetrazole.
Pharmacologically Relevant Analogs
- Diovan (Valsartan) : A tetrazole-containing angiotensin II receptor antagonist (C₂₄H₂₉N₅O₃). While structurally distinct, it shares the tetrazole moiety, highlighting the role of this group in enhancing bioavailability and receptor binding .
Q & A
Q. What are the established synthetic routes for N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, and what coupling reagents are typically employed?
- Methodological Answer : The synthesis often involves multi-step coupling reactions. For example, amide bond formation between fluorophenyl and methoxyphenyl precursors can be achieved using carbodiimide-based reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of HOBt (hydroxybenzotriazole) to enhance coupling efficiency . Tetrazole ring introduction may require cyclization of nitrile intermediates with sodium azide under acidic conditions, as seen in structurally related compounds .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for assessing purity (>95% required for most studies). Structural confirmation relies on - and -NMR to verify substituent positions, particularly the fluorophenyl and methoxyphenyl moieties. Mass spectrometry (ESI-TOF or HRMS) validates the molecular ion peak (e.g., [M+H]) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., cyclooxygenase or kinase targets due to the tetrazole moiety’s metal-binding properties). Cell viability assays (MTT or resazurin-based) assess cytotoxicity, while binding affinity studies (SPR or fluorescence polarization) quantify interactions with target proteins .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Address this by: (i) Conducting metabolic profiling (e.g., microsomal stability assays with LC-MS/MS) to identify degradation products. (ii) Modifying the tetrazole group (e.g., prodrug strategies) to enhance stability, as tetrazoles are prone to enzymatic reduction . (iii) Validating target engagement in vivo using pharmacodynamic biomarkers .
Q. What strategies optimize the synthetic yield of the tetrazole ring without generating regioisomeric impurities?
- Methodological Answer : Regioselective tetrazole formation can be achieved by: (i) Using microwave-assisted synthesis to reduce side reactions. (ii) Employing ZnBr as a catalyst to favor 1H-tetrazole regioisomers over 2H-forms. (iii) Purifying intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) before cyclization .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact target selectivity?
- Methodological Answer : Perform comparative molecular docking (e.g., AutoDock Vina) to predict binding modes. Synthesize analogs with halogens (F, Cl, Br) at the phenyl position and test in selectivity panels (e.g., kinase profiling). Data from related compounds suggest fluorine’s electronegativity enhances hydrogen bonding with active-site residues, while bulkier halogens may sterically hinder binding .
Q. What analytical techniques resolve discrepancies in crystallographic data for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving ambiguities in substituent orientation. If crystals are challenging to grow, use powder XRD paired with DFT-optimized structures (e.g., Gaussian 09) to validate molecular geometry. Dynamic NMR (VT-NMR) can also probe conformational flexibility in solution .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC50_{50}50 values across studies?
- Methodological Answer : Variations may stem from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols by: (i) Replicating assays under identical buffer/pH conditions. (ii) Using a reference inhibitor (e.g., staurosporine for kinases) as an internal control. (iii) Applying statistical rigor (e.g., triplicate runs with ANOVA analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
